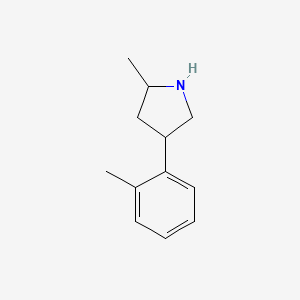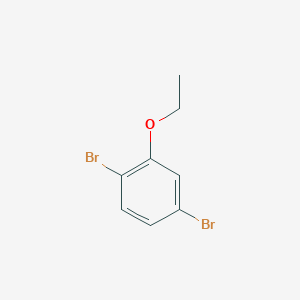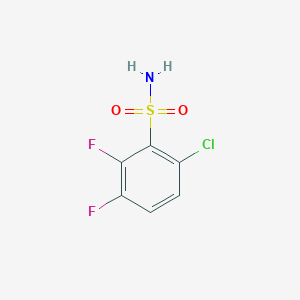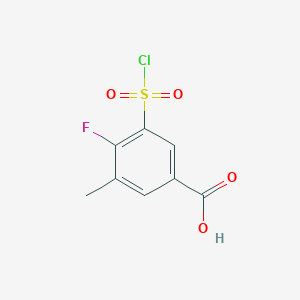
2-Methyl-4-(2-Methylphenyl)pyrrolidin
Übersicht
Beschreibung
“2-Methyl-4-(2-methylphenyl)pyrrolidine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Methyl-4-(2-methylphenyl)pyrrolidine” is not detailed in the available literature.
Molecular Structure Analysis
The pyrrolidine ring in “2-Methyl-4-(2-methylphenyl)pyrrolidine” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Methyl-4-(2-Methylphenyl)pyrrolidin
This compound ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Pyrrolidine bekannt sind. Pyrrolidine zeichnen sich durch eine fünfgliedrige Ringstruktur aus, die ein Stickstoffatom und vier Kohlenstoffatome enthält. Diese Struktur ist ein häufiges Gerüst in vielen biologisch aktiven Verbindungen und Arzneimitteln. Nachfolgend finden Sie eine detaillierte Analyse der einzigartigen Anwendungen dieser Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung.
Neuropharmakologie: Der Pyrrolidinring ist ein prominentes Merkmal in vielen neuroaktiven Verbindungen. Die strukturelle Ähnlichkeit von this compound mit Neurotransmittern ermöglicht es ihm, mit neuronalen Rezeptoren zu interagieren und neurologische Funktionen zu beeinflussen. Es kann zur Untersuchung der Behandlung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer verwendet werden, indem es auf bestimmte neuronale Pfade wirkt .
Krebsforschung: Die Krebsforschung hat von Pyrrolidinderivaten profitiert, da diese die Zellproliferation hemmen können. Die einzigartige Struktur von this compound kann zur Synthese neuer Antitumormittel genutzt werden, die auf bestimmte Krebszelllinien abzielen, wodurch ein Weg für die Entwicklung gezielter Krebstherapien eröffnet wird .
Antimikrobielle Aktivität: Pyrrolidinderivate haben sich als vielversprechende antimikrobielle Mittel erwiesen. Das Potenzial der Verbindung, die Synthese der bakteriellen Zellwand zu stören oder kritische Enzyme in pathogenen Mikroorganismen zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika, insbesondere gegen arzneimittelresistente Stämme .
Entzündungshemmende und analgetische Anwendungen: Die entzündungshemmenden und analgetischen Eigenschaften von Pyrrolidinderivaten machen sie für die Entwicklung neuer Schmerzmittel geeignet. This compound könnte auf seine Wirksamkeit bei der Reduzierung von Entzündungen und der Linderung von Schmerzen untersucht werden, ohne die Nebenwirkungen, die mit aktuellen Behandlungen verbunden sind .
Antioxidative Eigenschaften: Die Erforschung von Antioxidantien ist entscheidend für das Verständnis, wie oxidativer Stress bekämpft werden kann, der an vielen chronischen Krankheiten beteiligt ist. Pyrrolidinderivate, einschließlich this compound, können auf ihre Fähigkeit untersucht werden, freie Radikale zu neutralisieren und Zellen vor oxidativen Schäden zu schützen .
Arzneimittelentwicklung und -entdeckung: Der Pyrrolidinring ist ein vielseitiges Gerüst in der Arzneimittelentwicklung aufgrund seiner Stereochemie und dreidimensionalen Form. This compound kann als Baustein für die Synthese einer breiten Palette pharmakologisch aktiver Moleküle dienen, was die Entdeckung neuer Arzneimittel mit verbesserter Wirksamkeit und reduzierter Toxizität unterstützt .
Enantioselektive Synthese: Die stereogenen Zentren in Pyrrolidinderivaten ermöglichen eine enantioselektive Synthese, die entscheidend ist für die Herstellung von Arzneimitteln mit bestimmten gewünschten Aktivitäten. This compound kann zur Untersuchung und Entwicklung von Methoden zur Synthese enantiomerenreiner Verbindungen verwendet werden .
Organschutzwirkungen: Einige Pyrrolidinderivate haben in präklinischen Studien organschützende Wirkungen gezeigt. Die Untersuchung der schützenden Eigenschaften von this compound könnte zur Entwicklung von Therapeutika führen, die Organschäden durch verschiedene toxische Insulte oder Krankheiten verhindern .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Biochemical Pathways
Pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some pyrrolidine derivatives have diverse enzyme inhibitory effects .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can also vary widely. Factors such as the compound’s structure, stereochemistry, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can be diverse, depending on the specific compound and its mode of action. For example, some pyrrolidine derivatives may inhibit the growth of bacteria or cancer cells, while others may modulate immune responses .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Biochemische Analyse
Biochemical Properties
2-Methyl-4-(2-methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are involved in the proline metabolism pathway . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux.
Cellular Effects
2-Methyl-4-(2-methylphenyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-4-(2-methylphenyl)pyrrolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, pyrrolidine derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can result in the accumulation of specific proteins, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(2-methylphenyl)pyrrolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, thereby affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(2-methylphenyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
2-Methyl-4-(2-methylphenyl)pyrrolidine is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are responsible for the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites in the pathway, thereby influencing metabolic flux.
Transport and Distribution
The transport and distribution of 2-Methyl-4-(2-methylphenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. For example, pyrrolidine derivatives can be transported across cell membranes by amino acid transporters . Once inside the cell, these compounds can bind to intracellular proteins, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(2-methylphenyl)pyrrolidine is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments.
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDTZINRPCSMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)



![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
